Methyl 5-(hydroxymethyl)thiophene-2-carboxylate
Description
Methyl 5-(hydroxymethyl)thiophene-2-carboxylate is a thiophene-based compound featuring a hydroxymethyl (-CH₂OH) substituent at the 5-position and a methyl ester (-COOCH₃) at the 2-position. Thiophene carboxylates are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability .
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3,8H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTAAFIWISIMGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Methyl 5-(hydroxymethyl)thiophene-2-carboxylate is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis and materials science. Biology: Thiophene derivatives have shown biological activity, and this compound may be used in the development of new pharmaceuticals or agrochemicals. Medicine: Research is ongoing to explore the potential medicinal properties of thiophene derivatives, including their use as anti-inflammatory, antibacterial, and anticancer agents. Industry: The compound's unique properties make it useful in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 5-(hydroxymethyl)thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely, but they often involve the modulation of biochemical processes within cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key differences among related compounds arise from substituent groups at the 5-position and ester moieties. Below is a comparative analysis based on molecular structure, synthesis, and properties:
*Note: Properties inferred from analogs.
Physicochemical Properties
Biological Activity
Methyl 5-(hydroxymethyl)thiophene-2-carboxylate (MHTC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MHTC is a thiophene derivative characterized by the presence of a hydroxymethyl group and a carboxylate moiety. The structural formula can be represented as follows:
Biological Activities
Antimicrobial Activity
MHTC has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain strains are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 250 |
| Pseudomonas aeruginosa | 500 |
These findings suggest that MHTC could serve as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Anticancer Activity
Research has indicated that MHTC possesses cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney cells). The IC50 values obtained from MTT assays are summarized below:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 62.37 |
| HepG2 | 75.00 |
| Vero | 100.00 |
These results highlight the potential of MHTC as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy .
Anti-inflammatory Activity
MHTC has also been noted for its anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages, with an IC50 value of approximately 28.2 µM. This activity places it among other known anti-inflammatory compounds, suggesting its utility in treating inflammatory diseases .
The biological activities of MHTC can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : MHTC may inhibit key enzymes involved in inflammatory pathways, thus reducing the production of pro-inflammatory mediators.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : MHTC may also modulate ROS levels, contributing to its cytotoxic effects against tumor cells.
Case Studies
-
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of MHTC against various bacterial strains. The results confirmed its potent activity, particularly against Staphylococcus aureus, suggesting its potential application in treating skin infections . -
Anticancer Research
Another investigation focused on the anticancer properties of MHTC revealed that it effectively inhibited the proliferation of HeLa cells through apoptosis induction. The study utilized flow cytometry to analyze cell cycle changes and confirmed significant increases in apoptotic cell populations upon treatment with MHTC . -
Inflammation Model
In vivo studies using animal models demonstrated that MHTC significantly reduced inflammation markers in subjects with induced inflammatory conditions. This suggests its potential therapeutic role in managing chronic inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
